5-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone typically involves the condensation of 2,4-dimethoxybenzaldehyde with 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its potential pharmacological activities, it is investigated for its role in drug development, particularly as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the hydrazone compound.
1,2,4-Triazole Derivatives: These compounds share the triazole moiety and exhibit similar biological activities.
Hydrazones: A broad class of compounds with diverse pharmacological properties.
Uniqueness
2,4-Dimethoxybenzaldehyde 1-(5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-Yl)Hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N5O2S |
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Molecular Weight |
279.32 g/mol |
IUPAC Name |
5-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H13N5O2S/c1-17-8-4-3-7(9(5-8)18-2)6-12-14-10-13-11(19)16-15-10/h3-6H,1-2H3,(H3,13,14,15,16,19)/b12-6+ |
InChI Key |
QVNOASKSCZFVQN-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC(=S)NN2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=S)NN2)OC |
Origin of Product |
United States |
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